N-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
The [1,2,4]triazolo[4,3-a]pyridine is a class of compounds that have been synthesized and studied for their potential biological activities . They are characterized by a triazole ring fused with a pyridine ring .
Synthesis Analysis
A common method for synthesizing [1,2,4]triazolo[4,3-a]pyridines involves a one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is mild, efficient, and operationally simple .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridines consists of a triazole ring fused with a pyridine ring . The exact structure can vary depending on the specific substituents attached to the rings .Chemical Reactions Analysis
[1,2,4]triazolo[4,3-a]pyridines can undergo various chemical reactions. For example, they can be synthesized through an oxidative [4 + 1] annulation in the presence of I2–DMSO .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridines can vary depending on their specific structure. Generally, they are characterized by their stability and reactivity due to the presence of the triazole and pyridine rings .Scientific Research Applications
Herbicidal Activity
- Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including variations of the compound , have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests its potential use in agricultural practices for weed control (Moran, 2003).
Antimalarial Properties
- The compound is part of a class of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment, which have been studied for their antimalarial properties. Several compounds in this class demonstrated in vitro good antimalarial activity against Plasmodium falciparum, indicating its potential application in antimalarial drug discovery (Karpina et al., 2020).
Antifungal and Insecticidal Activities
- Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, similar to the compound , have been synthesized and shown to possess significant antifungal activities and insecticidal activity. This includes high inhibition rates against specific fungi and high mortality rates against certain insect pests, which can be of value in agricultural and pest management sectors (Xu et al., 2017).
Antimicrobial Evaluation
- Derivatives of [1,2,4]triazolo[1,5-a]pyridine, including sulfonamide and sulfinyl compounds, have been evaluated for their antimicrobial activity. This research points to the potential use of these compounds, including N-(3-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Potential Anticancer Properties
- Alkylurea-modified derivatives of a compound structurally similar to N-(3-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibit significant anticancer effects, including potent antiproliferative activities in vitro against human cancer cell lines. This suggests potential applications in cancer treatment and drug development (Wang et al., 2015).
Mechanism of Action
Target of Action
Indole derivatives and triazoles are known to bind with high affinity to multiple receptors, making them versatile in their biological activities .
Mode of Action
These compounds are capable of binding in the biological system with a variety of enzymes and receptors, resulting in a broad range of biological activities .
Biochemical Pathways
The specific pathways affected by these compounds can vary widely depending on their specific structure and the receptors they interact with .
Pharmacokinetics
The ADME properties of these compounds can also vary widely, and would depend on factors such as the specific functional groups present in the molecule .
Result of Action
The molecular and cellular effects of these compounds can include a range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, although specific details would depend on the exact structure of the compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-10-9-19(13-25(14)20)29(27,28)26(18-7-5-17(22)6-8-18)12-15-3-2-4-16(21)11-15/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCORAWULKNCAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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